molecular formula C24H26N2O2 B2633626 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea CAS No. 1396798-50-7

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea

Cat. No.: B2633626
CAS No.: 1396798-50-7
M. Wt: 374.484
InChI Key: WFRLHSNJTSKSDU-UHFFFAOYSA-N
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Description

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea (CAS 1396798-50-7) is a chemical compound with the molecular formula C24H26N2O2 and a molecular weight of 374.5 g/mol . This urea derivative is offered for research purposes to investigate the properties and applications of compounds featuring a biphenyl scaffold. Structurally related urea compounds have been identified as novel and potent inhibitors of the complement system, a key part of innate immunity . For instance, through structural modification of a 1-phenyl-3-(1-phenylethyl)urea core, researchers have discovered analogues with significant activity, capable of inhibiting C9 deposition across the classical, lectin, and alternative complement pathways with IC50 values as low as 13 nM . Furthermore, the biphenyl moiety is a pharmacophore of interest in neuroscience research, appearing in compounds studied for their interaction with targets like the dopamine transporter . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-24(28,18-26-23(27)25-17-16-19-8-4-2-5-9-19)22-14-12-21(13-15-22)20-10-6-3-7-11-20/h2-15,28H,16-18H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRLHSNJTSKSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCC1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

    Urea Formation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with phenethylamine and an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and phenethylurea moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, which merges elements of biphenyl-based inhibitors and urea derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Reported Applications Solubility (LogP) Binding Affinity (Ki, nM)
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea Urea + biphenyl + phenethyl Hydroxypropyl, urea, biphenyl Preliminary studies in kinase assays 3.2 (predicted) N/A (under investigation)
Sorafenib (Nexavar®) Urea + trifluoromethyl phenyl Urea, trifluoromethyl Multi-kinase inhibitor (RAF, VEGFR) 2.8 6–20 (VEGFR2)
Linifanib (ABT-869) Biphenyl + quinoline Biphenyl, quinoline VEGF/PDGFR inhibitor 4.1 4 (VEGFR2)
Phenethylurea derivatives (e.g., GW9662) Phenethyl + urea Phenethyl, urea PPARγ antagonist 2.5 3.8 (PPARγ)

Key Findings:

Structural Flexibility : Unlike Sorafenib, which uses a trifluoromethyl group for enhanced metabolic stability, the hydroxypropyl group in the target compound may improve solubility but could reduce membrane permeability due to increased polarity .

Biphenyl vs. Quinoline Systems: Linifanib’s quinoline moiety enhances π-π stacking with kinase domains, whereas the biphenyl group in the target compound may favor hydrophobic interactions but lacks the heterocyclic nitrogen critical for hydrogen bonding in kinase pockets .

Urea Backbone: All compounds share a urea scaffold, known for its hydrogen-bonding capacity. However, phenethylurea derivatives like GW9662 prioritize compactness for PPARγ binding, while the target compound’s extended structure may limit steric compatibility with smaller binding sites .

Research Limitations and Gaps

  • Experimental Data: No peer-reviewed studies directly characterize the pharmacological profile of this compound.

Biological Activity

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H21N3O4
  • Molecular Weight : 391.427 g/mol
  • CAS Number : [Molport ID: Molport-051-122-721]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various signaling pathways. The compound may act as an allosteric modulator or enzyme inhibitor.

Enzyme Interaction

Research indicates that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide biosynthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.

Biological Activity Overview

The biological effects of this compound include:

  • Antitumor Activity : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by disrupting DNA synthesis.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and immune response.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates immune response
Enzyme InhibitionInhibits DHFR leading to reduced proliferation

Case Study 1: Antitumor Activity

In a study evaluating the efficacy of biphenyl derivatives, researchers found that this compound significantly reduced tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor reduction.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of DHFR by structurally similar compounds. The results indicated that the presence of the biphenyl moiety enhances binding affinity to the enzyme's active site. This finding suggests a potential mechanism for the observed antitumor effects.

Dosage and Toxicity

The dosage effects of this compound indicate that lower concentrations are effective for therapeutic purposes without significant toxicity. However, higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity.

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